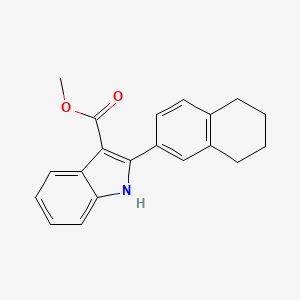

methyl 2-(5,6,7,8-tetrahydronaphthalen-2-yl)-1H-indole-3-carboxylate

Vue d'ensemble

Description

Methyl 2-(5,6,7,8-tetrahydronaphthalen-2-yl)-1H-indole-3-carboxylate (MTH-NIC) is an organic compound that is found in several plants, including the Chinese medicinal herb, Bupleurum chinense. It is a member of the indole family and has a wide range of biological activities, including antioxidant, anti-inflammatory, and neuroprotective properties. MTH-NIC is a promising compound for the development of new drugs and treatments for a variety of diseases.

Applications De Recherche Scientifique

Synthesis and Chemical Properties

Synthesis Techniques

Göksu et al. (2003) described a synthesis technique starting from naphthalene-2,3-diol, yielding 2-amino-1,2,3,4-tetrahydronaphthalene-6,7-diol with an overall yield of 44% (Göksu, Kazaz, Sütbeyaz, & SeÇen, 2003). Yi et al. (2005) also discussed a synthesis method leading to 4-chloro-5-hydroxy-1H-benzo[g]indoles (Yi, Cho, & Lee, 2005).

Carboxylation and Derivative Synthesis

Nemoto et al. (2016) explored carboxylation, ethoxycarbonylation, and carbamoylation of indoles, providing insights into the chemical properties of such compounds (Nemoto et al., 2016).

Pharmacological and Biological Research

Pharmacological Properties

Stjernlöf et al. (1993) investigated the pharmacological profile of certain tetrahydronaphthalene derivatives, focusing on their serotonergic and dopaminergic activity (Stjernlöf et al., 1993).

Receptor Binding Studies

Berardi et al. (2005) conducted studies on the sigma(1) receptor binding and activity of N-(6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl) derivatives (Berardi et al., 2005).

Tumor Inhibitory and Antioxidant Activity

Hamdy et al. (2013) synthesized new 2-substituted 5,6,7,8-tetrahydronaphthalene derivatives and evaluated their tumor inhibitory and antioxidant activity (Hamdy et al., 2013).

Glycogen Phosphorylase Inhibition

Onda et al. (2008) synthesized N-bicyclo-5-chloro-1H-indole-2-carboxamide derivatives to discover novel glycogen phosphorylase inhibitors (Onda et al., 2008).

Chemical and Structural Studies

Solid State NMR and X-ray Investigations

Facey et al. (1996) investigated the solid state disorder of tetrahydronaphthalene derivatives using NMR and X-ray diffraction (Facey, Connolly, Bensimon, & Durst, 1996).

Synthesis of Constrained Tryptophan Derivatives

Horwell et al. (1994) focused on the synthesis of conformationally constrained tryptophan derivatives, which have applications in peptide and peptoid conformation elucidation studies (Horwell, Nichols, Ratcliffe, & Roberts, 1994).

Mécanisme D'action

Target of Action

The primary target of Methyl 2-(5,6,7,8-tetrahydronaphthalen-2-yl)-1H-indole-3-carboxylate is the Retinoic acid receptor gamma . This receptor is part of the nuclear receptor family and is involved in mediating the effects of retinoic acid, a metabolite of vitamin A that is essential for growth and development .

Mode of Action

This interaction could lead to changes in the expression of genes regulated by the receptor, thereby affecting cellular processes .

Biochemical Pathways

Given its target, it may influence pathways related to retinoic acid signaling . These pathways play crucial roles in cellular differentiation, growth, and development .

Result of Action

The molecular and cellular effects of Methyl 2-(5,6,7,8-tetrahydronaphthalen-2-yl)-1H-indole-3-carboxylate’s action would depend on its interaction with the Retinoic acid receptor gamma and the subsequent changes in gene expression . These effects could potentially influence various biological processes, including cell growth and differentiation .

Propriétés

IUPAC Name |

methyl 2-(5,6,7,8-tetrahydronaphthalen-2-yl)-1H-indole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO2/c1-23-20(22)18-16-8-4-5-9-17(16)21-19(18)15-11-10-13-6-2-3-7-14(13)12-15/h4-5,8-12,21H,2-3,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEHBJIKGHSMTLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(NC2=CC=CC=C21)C3=CC4=C(CCCC4)C=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 2-(5,6,7,8-tetrahydronaphthalen-2-yl)-1H-indole-3-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(Dimethylamino)phenyl]octahydro-4a(2H)-isoquinolinol hydrochloride](/img/structure/B1520588.png)

![1-[2-Amino-1-(3,4-dimethoxy-phenyl)-ethyl]-pyrrolidine-3-carboxylic acid](/img/structure/B1520594.png)

![4-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1520598.png)

![Tert-butyl 4-(1H-pyrrolo[2,3-B]pyridin-3-YL)-5,6-dihydropyridine-1(2H)-carboxylate](/img/structure/B1520599.png)

![{6-[(2,2-Dimethylpropanoyl)amino]-3-pyridinyl}boronic acid](/img/structure/B1520600.png)